Biotin-PEG3-hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

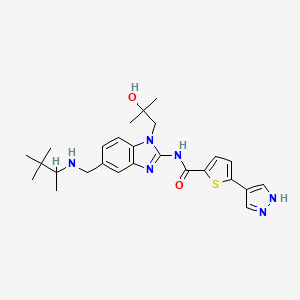

Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent . It is used to label glycoproteins and carbohydrate-containing compounds that have oxidizable sugars or aldehydes . The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds .

Molecular Structure Analysis

The molecular formula of Biotin-PEG3-hydrazide is C19H35N5O6S . Its molecular weight is 461.6 .Chemical Reactions Analysis

Biotin-PEG3-hydrazide reacts with an aldehyde to form semi-permanent hydrazone bonds . This reaction is utilized in its role as a biotinylation reagent.Physical And Chemical Properties Analysis

Biotin-PEG3-hydrazide has a molecular weight of 461.6 . It is a reagent grade compound .Applications De Recherche Scientifique

Labeling Glycoproteins

Biotin-PEG3-hydrazide is used to label glycoproteins . Glycoproteins are proteins that have carbohydrate groups attached to the polypeptide chain. The hydrazide moiety of Biotin-PEG3-hydrazide reacts with an aldehyde to form semi-permanent hydrazone bonds .

Labeling Carbohydrate-containing Compounds

Apart from glycoproteins, Biotin-PEG3-hydrazide can also be used to label other carbohydrate-containing compounds that have oxidizable sugars or aldehydes . This makes it a versatile tool in the study of various biological processes involving carbohydrates.

Biotinylation of Carboxyl Groups

Biotin-PEG3-hydrazide can be used to biotinylate carboxyl groups . Biotinylation is a process where biotin is attached to a protein or other molecule. Biotinylation of carboxyl groups can be useful in various research applications, such as affinity purification, cell labeling, and flow cytometry.

Antibody Labeling

Biotin-PEG3-hydrazide is popularly used for antibody labeling . The glycosylation sites are on the Fc region of the protein, which is far from the antigen-binding sites. This means that the biotinylation process does not interfere with the antibody’s ability to bind to its target antigen.

Protein Labeling & Crosslinking

Biotin-PEG3-hydrazide is used in protein labeling and crosslinking . Crosslinking is a process where bonds are formed between different parts of a protein molecule or between different protein molecules. This can be useful in studying the structure and function of proteins.

Cell Surface Labeling

Biotin-PEG3-hydrazide can be used for cell surface labeling . This involves biotinylating and separating cell surface glycoproteins. This can be useful in studying cell surface proteins and their roles in various cellular processes.

Aldehyde Reactivity

Biotin-PEG3-hydrazide is reactive with aldehydes . It reacts with the aldehydes formed by the periodate oxidation of sugar moieties. This property can be useful in various research applications, such as the study of glycoproteins and other carbohydrate-containing compounds.

Use in Biomedicine

Biotin has important applications in biomedicine . As Biotin-PEG3-hydrazide is a biotin-containing compound, it can potentially be used in various biomedical applications. For example, it can be used in diagnostic tests that rely on biotin-streptavidin interactions.

Mécanisme D'action

Safety and Hazards

Biotin-PEG3-hydrazide should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be used only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . After handling, thorough washing is recommended . It should be stored in closed vessels at -18℃ for long term storage .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMSZDYSRRYIJV-MPGHIAIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG3-hydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)